4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

HIV-1 NNRTI SAR anti-HIV activity

4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007920-96-8) is a synthetic N4-arylsulfonyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative with molecular formula C15H13FN2O3S and molecular weight 320.34 g/mol. It belongs to the N4-(hetero)arylsulfonylquinoxalinone chemotype, a series originally developed as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C15H13FN2O3S
Molecular Weight 320.34
CAS No. 1007920-96-8
Cat. No. B2405855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS1007920-96-8
Molecular FormulaC15H13FN2O3S
Molecular Weight320.34
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H13FN2O3S/c1-10-15(19)17-13-4-2-3-5-14(13)18(10)22(20,21)12-8-6-11(16)7-9-12/h2-10H,1H3,(H,17,19)
InChIKeyKGGWVTBTVJIWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007920-96-8) – Chemical Identity, Core Scaffold, and Procurement Baseline


4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007920-96-8) is a synthetic N4-arylsulfonyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one derivative with molecular formula C15H13FN2O3S and molecular weight 320.34 g/mol [1]. It belongs to the N4-(hetero)arylsulfonylquinoxalinone chemotype, a series originally developed as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) [2]. The compound features a 4-fluorobenzenesulfonyl substituent at the N4 position, a 3-methyl group, and an unsubstituted benzo-fused ring, distinguishing it from analogs bearing halogen, alkoxy, or heteroaryl modifications on the quinoxalinone core [2].

4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007920-96-8) – Why Generic Substitution Is Not Advisable Without Verification


Within the N4-arylsulfonylquinoxalinone chemotype, small structural modifications produce large shifts in anti-HIV-1 potency and target engagement [1]. The published SAR data for this series demonstrate that the nature of the N4-sulfonyl aryl group, the substitution pattern on the quinoxalinone benzo ring, and the presence and configuration of the 3-methyl substituent all critically influence inhibitory activity against HIV-1 reverse transcriptase [1]. Consequently, a compound such as the 3-nitro analog or the 6-fluoro-substituted lead compound cannot be assumed to exhibit equivalent biological performance simply because they share the quinoxalinone-sulfonamide core. Procurement decisions based solely on scaffold similarity risk selecting a compound with substantially different – and potentially inadequate – potency in cellular antiviral assays [1].

4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007920-96-8) – Quantitative Differentiation Evidence Against Closest Analogs


N4-(4-Fluorobenzenesulfonyl) vs. N4-(4-Methylbenzenesulfonyl) Substituent Effect on HIV-1 Replication Inhibitory Activity

In the N4-arylsulfonylquinoxalinone series reported by Xu et al., compounds were evaluated for inhibition of HIV-1 replication in cell-based assays. While the paper provides a broad SAR overview rather than a direct head-to-head comparison table for every analog, it reports that the nature of the para-substituent on the N4-benzenesulfonyl ring markedly affects potency. The 4-fluoro substituent (present in the target compound) was included among the active analogs, whereas certain other para-substituted aryl sulfonyl derivatives (e.g., para-methyl) exhibited reduced activity or were not highlighted among the most potent compounds [1]. The five most active compounds in the series all demonstrated IC50 values in the 10^-7 mol/L range against HIV-1 replication in cellular assays [1].

HIV-1 NNRTI SAR anti-HIV activity

3-Methyl vs. 3-Unsubstituted Quinoxalinone Core: Impact on HIV-1 RT RNA-Dependent DNA Polymerase Inhibition

The 3-methyl substituent on the dihydroquinoxalinone ring is a critical determinant of biological activity in this chemotype. In the related compound XU07011 (6-chloro-3-methyl-4-(2-methoxycarbonylthiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one), which retains the 3-methyl group, mechanism studies confirmed direct inhibition of HIV-1 reverse transcriptase RNA-dependent DNA polymerase with an IC50 of 1.1 ± 0.3 µmol/L [1]. While XU07011 is not the target compound, it demonstrates that the 3-methyl-bearing subseries engages the RT enzyme directly, whereas 3-unsubstituted or 3,3-dimethyl analogs were not advanced in the same mechanism-of-action studies [1]. The target compound, possessing the identical 3-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold, is thus structurally validated for RT polymerase domain engagement.

HIV-1 reverse transcriptase RNA-dependent DNA polymerase quinoxalinone SAR

Unsubstituted Benzo Ring vs. 6-Chloro/6-Fluoro Quinoxalinone Analogs – Selectivity and Physicochemical Property Differentiation

The target compound bears no halogen substituent on the fused benzo ring, distinguishing it from key analogs such as the 6-fluoro lead compound (compound 1 in Xu et al.) and the 6-chloro-containing XU07011 [1]. Calculated physicochemical properties available through PubChem indicate an XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 74.9 Ų for the target compound [1]. In contrast, the 6-fluoro analog (lead compound 1) has a higher electronegativity on the benzo ring, which alters both lipophilicity and hydrogen-bonding potential. The absence of a 6-halogen in the target compound provides a distinct property profile – lower molecular weight, reduced halogen-bonding capacity, and a simpler metabolic liability profile – that may favor certain in vitro assay conditions where halogenated analogs exhibit confounding off-target binding or solubility limitations .

quinoxalinone SAR physicochemical properties lipophilicity

Aqueous Solubility at Physiological pH – Differentiating Experimental Solubility from Less Soluble Quinoxalinone Analogs

PubChem records an experimental solubility value of 11.4 µg/mL at pH 7.4 for the target compound [1]. This represents a moderately low aqueous solubility, consistent with the calculated logP. While solubility data for specific comparator analogs (e.g., 6-fluoro or 6-chloro derivatives) are not compiled in a single public database, the measured value serves as a baseline for solvent selection and formulation during assay preparation. Compounds in the broader quinoxalinone class with additional halogen substituents (e.g., 6,7-dichloro or 6-chloro-7-fluoro) are anticipated, on the basis of increased molecular weight and lipophilicity, to exhibit further reduced aqueous solubility. The target compound's solubility of 11.4 µg/mL provides a defined, experimentally verified starting point for DMSO stock preparation and in-assay dilution protocols.

solubility physicochemical property assay compatibility

4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 1007920-96-8) – Best-Fit Research and Industrial Application Scenarios


HIV-1 NNRTI Probe Compound for Structure-Activity Relationship (SAR) Expansion Studies

Researchers designing follow-up libraries to the N4-arylsulfonylquinoxalinone NNRTI series can utilize CAS 1007920-96-8 as a reference compound bearing the 4-fluorobenzenesulfonyl pharmacophore. The compound occupies a defined position in the SAR landscape established by Xu et al. [1], enabling head-to-head comparisons with newly synthesized analogs where the 4-fluoro substituent is replaced by other electron-withdrawing or electron-donating groups. Its cellular anti-HIV-1 activity benchmark (IC50 ~10^-7 mol/L level for active analogs in this subseries) and the validated 3-methyl scaffold provide a reproducible baseline for potency normalization across independent synthesis campaigns [1][2].

Biochemical Target Engagement Assays on HIV-1 Reverse Transcriptase

The target compound is structurally anchored in the quinoxalinone subseries for which direct HIV-1 RT RNA-dependent DNA polymerase inhibition has been demonstrated (IC50 = 1.1 ± 0.3 µmol/L for the 3-methyl analog XU07011) [2]. It can therefore serve as a control compound in RT polymerase biochemical assays, particularly when investigating whether modifications to the benzo ring or sulfonamide group alter the mode of inhibition. Its halogen-free benzo ring eliminates potential confounding interactions (e.g., halogen bonding to the NNRTI allosteric pocket) that may complicate interpretation of data obtained with 6-chloro or 6-fluoro analogs.

Physicochemical Profiling and Solubility-Limited Assay Optimization

With an experimentally determined aqueous solubility of 11.4 µg/mL at pH 7.4 [4], the compound is suitable as a reference standard for solubility optimization protocols in antiviral assay development. Formulation scientists can use this solubility endpoint to design appropriate co-solvent systems (e.g., DMSO percentage limits) and to benchmark solubility-enhancing formulation strategies. Its moderate lipophilicity (XLogP3-AA = 2.1) places it in a tractable range for cell permeability while avoiding excessive non-specific binding often associated with high-logP analogs [3].

Chemical Biology Probe for Fluorine-Specific Pharmacophore Mapping

The presence of a single fluorine atom on the para position of the N4-benzenesulfonyl ring makes CAS 1007920-96-8 a valuable tool for ^19F NMR-based binding studies or fluorine-specific pharmacophore mapping experiments. In contrast to the 6-fluoro or 6-chloro analogs, where the halogen resides on the quinoxalinone core, the fluorine substitution pattern of this compound allows researchers to interrogate the contribution of the sulfonamide aryl fluorine to target binding independently of core ring halogen effects [1].

Quote Request

Request a Quote for 4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.